1H-Benzimidazole-5,6-diamine,1-methyl- is a chemical compound belonging to the class of benzimidazoles, which are characterized by a benzene ring fused to an imidazole ring. This compound is notable for its potential biological activities and applications in medicinal chemistry. It is classified under organic compounds and can be synthesized through various methodologies.
The compound's unique properties and applications have been documented in multiple scientific articles and patents, highlighting its relevance in pharmaceutical research. The chemical structure can be referenced using its CAS number 147125-44-8, which allows for easy identification in chemical databases such as PubChem and ChemSpider.
1H-Benzimidazole-5,6-diamine,1-methyl- is classified as a benzimidazole derivative. Benzimidazoles are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities . This compound specifically exhibits characteristics that may enhance its effectiveness in drug development.
The synthesis of 1H-Benzimidazole-5,6-diamine,1-methyl- typically involves condensation reactions where appropriate precursors are reacted under controlled conditions. Common methods include:
The synthesis often requires precise temperature control and the use of catalysts to optimize yield and purity. For example, a typical reaction setup may involve refluxing a mixture of 1H-benzimidazole with a methylating agent under acidic conditions for several hours.
The molecular formula for 1H-Benzimidazole-5,6-diamine,1-methyl- is . The structure features a fused ring system where nitrogen atoms play crucial roles in stabilizing the compound through resonance.
Key structural data includes:
1H-Benzimidazole-5,6-diamine,1-methyl- can participate in various chemical reactions typical of amines and heterocycles:
Reactions often require careful monitoring of pH and temperature to ensure optimal yields. Analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are employed to assess reaction progress and product purity.
The mechanism of action for 1H-Benzimidazole-5,6-diamine,1-methyl- is primarily linked to its interaction with biological targets such as enzymes or receptors involved in disease processes.
Research indicates that benzimidazole derivatives can inhibit microtubule polymerization in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism is crucial in developing anticancer therapies .
The physical properties of 1H-Benzimidazole-5,6-diamine,1-methyl- include:
Chemical properties include:
1H-Benzimidazole-5,6-diamine,1-methyl- has significant potential applications in various scientific fields:
Benzimidazole represents a privileged heterocyclic scaffold in medicinal chemistry, constituting the core structure of approximately 80% of pharmaceuticals with biological significance. Its structural resemblance to purine nucleotides facilitates biomolecular interactions with diverse therapeutic targets, enabling broad-spectrum pharmacological activities. This bicyclic system—comprising a benzene ring fused to imidazole at the 4-5 position—demonstrates exceptional metabolic stability, bioavailability, and structural versatility, making it indispensable in rational drug design [2] [5].
The benzimidazole pharmacophore engages targets through multiple binding modalities, including hydrogen bonding, π-π stacking, hydrophobic interactions, and metal coordination. This adaptability has yielded clinically impactful agents across therapeutic categories:
Table 1: Clinically Approved Benzimidazole-Based Drugs
Drug Name | Therapeutic Category | Primary Target/Mechanism |
---|---|---|
Abemaciclib | Anticancer | CDK4/6 inhibitor |
Telmisartan | Antihypertensive | Angiotensin II receptor antagonist |
Omeprazole | Antiulcerative | Proton pump inhibitor |
Albendazole | Anthelmintic | Microtubule disruption |
Veliparib | Anticancer | PARP inhibitor |
Recent innovations leverage benzimidazole’s molecular recognition properties for targeted therapies, particularly in oncology and antimicrobial development. Its planar configuration facilitates DNA intercalation and topoisomerase inhibition, while substitutions at N1, C2, C5, and C6 positions enable precise modulation of target affinity and selectivity [5] .
The introduction of a methyl group at the N1 position of benzimidazole induces profound electronic and steric modifications that critically influence pharmacodynamic and pharmacokinetic profiles. This alkylation:
Comparative studies of methylated vs. non-methylated benzimidazole derivatives reveal distinct structure-activity relationship (SAR) advantages:
Table 2: Electronic and Bioavailability Impacts of N1-Methylation
Property | 1H-Benzimidazole | 1-Methyl Derivative | Change (%) |
---|---|---|---|
LogP (octanol/water) | 1.82 ± 0.15 | 2.35 ± 0.12 | +29.1% |
Metabolic half-life (t½) | 42 ± 5 min | 97 ± 8 min | +130.9% |
Plasma protein binding | 88.2% ± 2.1 | 79.5% ± 3.3 | -9.8% |
Caco-2 permeability (Papp) | 12.7 × 10⁻⁶ cm/s | 21.3 × 10⁻⁶ cm/s | +67.7% |
The steric constraint imposed by N1-methylation particularly benefits kinase inhibitors and epigenetic modulators. In PARP inhibitors, methylation prevents unwanted tautomerization that reduces catalytic site binding efficiency, improving IC₅₀ values by up to two orders of magnitude. This modification also minimizes hERG channel affinity, reducing cardiac toxicity risks—a critical advantage in antihypertensive development [3] .
The strategic placement of diamine substituents at C5 and C6 positions transforms benzimidazole into a multifunctional pharmacophore with enhanced target engagement capabilities. 1-Methyl-1H-benzimidazole-5,6-diamine (Chemical Formula: C₈H₁₀N₄; Molecular Weight: 162.20 g/mol; PubChem CID: 45077833) exhibits three distinctive bioactivity-enhancing features [1] [3]:
Table 3: Coordination Modes and Therapeutic Applications
Metal Ion | Coordination Mode | Therapeutic Application | Biological Effect |
---|---|---|---|
Cu(II) | N5,N6-chelation | Anticancer/antibacterial | DNA cleavage via ROS generation |
Zn(II) | N(imidazole),N5-chelation | Carbonic anhydrase inhibition | Antiglaucoma activity |
Pt(II) | N5-monodentate | Anticancer prodrug activation | DNA cross-linking |
Ru(II) | N5,N6-bridging | Photodynamic therapy | Singlet oxygen production |
The synthetic versatility of this scaffold is evidenced by two primary routes:
These derivatives demonstrate mechanistic diversity in pharmacological applications. As PARP inhibitors, they block DNA repair in BRCA-deficient tumors. In kinase targeting, the diamine engages conserved catalytic lysine residues through salt bridge formation, while in antimicrobial applications, it disrupts zinc coordination in metalloproteases [1] [5].
Table 4: Compounds Derived from 1-Methyl-1H-benzimidazole-5,6-diamine
Compound Name | Structural Features | Therapeutic Target |
---|---|---|
1-Methyl-1H-benzimidazole-5,6-diamine | Parent scaffold | Multitarget pharmacophore |
N5-(3-Chlorobenzoyl)-N6-cyclopropyl derivative | C5-amide, C6-alkylamine | PARP-1 inhibitor (IC₅₀ = 84 nM) |
Tris(benzimidazolyl)amine ligand | Trimeric coordination complex | Anticancer metal chelator |
5-(2,4-Difluorophenylamino)-6-sulfonamide | C5-aryl amine, C6-sulfonamide | Carbonic anhydrase IX inhibitor |
This diamine configuration represents a strategic molecular platform for developing targeted therapies against oncological, infectious, and metabolic disorders through rational structure-based design. Its capacity for both polar interactions and metal-directed binding creates unique opportunities for addressing challenging drug targets [3] [5].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0